6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide
Description
6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by:
- Chloro substituent at position 6, enhancing electrophilic reactivity and influencing binding interactions.
- Methoxy group at position 4, contributing to electron-donating effects and modulating solubility.
Properties
IUPAC Name |
6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-10-15(17(21)19-12-5-3-2-4-6-12)20-14-8-7-11(18)9-13(14)16/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGLMWSGCOHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide, can be achieved through various classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through different reaction conditions and reagents.
Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to enhance the efficiency and yield of the desired compounds while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and other catalytic agents . Reaction conditions often involve reflux in methanol (MeOH) or other solvents to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives with high yields .
Scientific Research Applications
6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Quinoline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are extensively used in the treatment of various infections, including urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Mechanism of Action
The mechanism of action of quinoline derivatives, including 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide, involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death and makes these compounds effective antimicrobial agents. Additionally, quinoline derivatives can inhibit various molecular targets and pathways, contributing to their diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Position 6 Substituents
- 6-Chloro : Enhances lipophilicity and electron-withdrawing effects (target compound) .
- 6-Fluoro/6-Bromo: Found in analogs like 6-fluoro-4-oxo-1,4-dihydroquinoline () and 6-bromo-1H-indole-2,3-dione (). Fluorine increases metabolic stability, while bromine adds steric bulk.
Position 4 Substituents
- 4-Carboxylic Acid: Seen in 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (), which increases acidity and metal-binding capacity.
Position 2 Modifications
- Carboxamide Side Chain: N-Phenyl (target compound): Aromatic interactions dominate. Pyridinyl: In 6-chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (), nitrogen atoms enable hydrogen bonding and coordination with metal ions. Morpholino/Diethylamino: In compounds like 5a5 and 5a6 (), these groups enhance water solubility and bioavailability through polar interactions .
Physical-Chemical Properties
*Calculated based on molecular formula.
Biological Activity
6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with a chloro and methoxy substituent, as well as a phenyl group attached to the carboxamide. This unique structure contributes to its biological activity.
Chemical Formula: C16H14ClN3O2
CAS Number: 950272-12-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. Notably, it has been shown to:
- Inhibit DNA Synthesis: The compound interferes with bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication.
- Engage with PI3Kα: Molecular docking studies suggest that it occupies the binding site of PI3Kα, a key player in cancer cell proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
| COLO205 | 0.32 |
| H460 | 0.89 |
These findings suggest that modifications on the quinoline scaffold can enhance its anticancer efficacy, particularly against colorectal and lung cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of quinoline compounds highlight the importance of specific substituents in enhancing biological activity. The presence of both chloro and methoxy groups on the quinoline nucleus appears to be crucial for its inhibitory effects on cancer cell lines.
Table 2: Comparison of Quinoline Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloro and methoxy substituents | High antiproliferative activity |
| N-(3-methylphenyl)-6-chloroquinoline | Lacks methoxy group | Reduced activity |
| 4-Methoxy-N-(3-methylphenyl)quinoline | Lacks chloro substituent | Altered reactivity |
This table illustrates how variations in substitution can significantly impact the biological properties of quinoline derivatives.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity: A study highlighted its effectiveness against colorectal cancer cell lines, demonstrating an IC50 as low as 8.9 µM for HCT-116 cells, indicating strong potential for therapeutic applications in oncology .
- Molecular Docking Studies: Research involving molecular docking revealed that the compound interacts favorably with key residues in PI3Kα, suggesting a mechanism by which it may inhibit cancer cell growth through disruption of signaling pathways critical for survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
